1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene
Overview
Description
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H7F4NO3 and a molecular weight of 253.15 g/mol. This compound is characterized by the presence of a nitro group (-NO2) and a tetrafluoropropoxy group (-OCH2CF3) attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of 1-nitro-4-hydroxybenzene with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The industrial production methods are similar but may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include 1-amino-4-(2,2,3,3-tetrafluoropropoxy)benzene and other substituted derivatives.
Scientific Research Applications
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated probes for biological imaging.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets through its nitro and tetrafluoropropoxy groups. The nitro group can participate in redox reactions, while the tetrafluoropropoxy group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other similar compounds such as:
1-Nitro-4-(2,2,3,3-tetrafluoropropyl)benzene: Similar structure but lacks the oxygen atom in the side chain.
1-Nitro-4-(2,2,3,3-tetrafluorobutoxy)benzene: Similar structure but with a longer side chain.
1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)aniline: Similar structure but with an amino group instead of a nitro group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)5-17-7-3-1-6(2-4-7)14(15)16/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDRBCJTPBIMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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